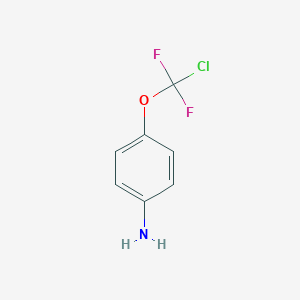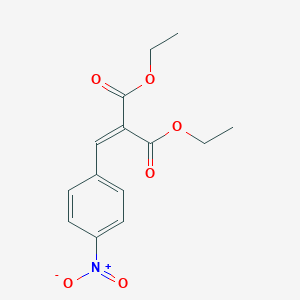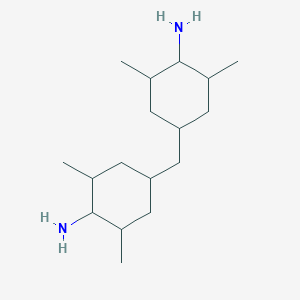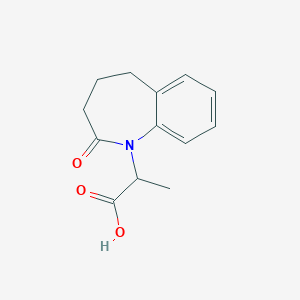
4-(Chlorodifluoromethoxy)aniline
説明
Synthesis Analysis
The synthesis of 4-(Chlorodifluoromethoxy)aniline involves multi-step chemical processes, including high-pressure hydrolysis and reduction reactions, followed by addition reactions. For example, Wen Zi-qiang (2007) reported synthesizing a similar compound, 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, from 3,4-dichloronitrobenzene with an overall yield of 72.0%. This process is characterized by high yield, good quality, and minimal environmental pollution (Wen Zi-qiang, 2007).
Molecular Structure Analysis
The molecular structure of 4-(Chlorodifluoromethoxy)aniline and related compounds has been analyzed through various techniques, including Fourier Transform-Infrared and Fourier Transform-Raman techniques. Studies such as those by Revathi et al. (2017) provide insights into the effects of substituent positions on the vibrational spectra and the molecule's structural characteristics through experimental and theoretical vibrational analysis (B. Revathi et al., 2017).
Chemical Reactions and Properties
4-(Chlorodifluoromethoxy)aniline participates in various chemical reactions, including those leading to the formation of polymers and other complex molecules. For instance, Buruianǎ et al. (2005) synthesized polyurethane cationomers with anil groups, exploring intramolecular proton transfer in salicylideneanil structures and highlighting the compound's potential in creating materials with fluorescent properties (E. Buruianǎ et al., 2005).
Physical Properties Analysis
The physical properties, such as melting points, optical transmission ranges, and mechanical strength, have been extensively studied. Research like that conducted by Subashini et al. (2011) on 4-bromo-4'chloro benzylidene aniline, a related compound, provides valuable data on these aspects, contributing to the understanding of 4-(Chlorodifluoromethoxy)aniline's behavior in various conditions (A. Subashini et al., 2011).
科学的研究の応用
Synthesis Processes : A study focused on developing a practical synthesis process for a related compound, 3-chloro-4-(3-fluorobenzyloxy) aniline, achieving an 82% overall yield, which is suitable for industrial production with readily available starting materials (Zhang Qingwen, 2011).
Wastewater Treatment : Hydrogen peroxide-based electrochemical degradation of aniline and 4-chloroaniline in wastewater treatment effectively reduces total organic carbon and produces various compounds, suggesting potential applications in environmental remediation (Brillas et al., 1995).
Creation of Novel Organic Materials : Dendrimers based on 4-(n-octyloxy)aniline show potential for creating new organic materials with mesogenic properties (Morar et al., 2018).
NLO Materials : Research reveals the structure and effects of substituent positions on the vibrational spectra of similar compounds, which could be useful for nonlinear optical (NLO) materials (Revathi et al., 2017).
Corrosion Inhibition : Ortho-substituted anilines, including similar compounds, can effectively inhibit copper corrosion in acidic environments (Khaled & Hackerman, 2004).
Fluorescent Films : Synthesizing polyurethane cationomers with anil groups results in fluorescent films with intramolecular proton transfer in salicylideneanil structures, suggesting applications in material science (Buruianǎ et al., 2005).
Pharmaceutical Applications : 4-Methoxy-N-(nitrobenzylidene)-aniline shows promising antimicrobial activity against specific pathogens, indicating potential in drug discovery (Subi et al., 2022).
Safety and Hazards
The safety data sheet for 4-(Chlorodifluoromethoxy)aniline indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . Protective measures include wearing personal protective equipment, avoiding breathing mist/vapors/spray, and using only under a chemical fume hood .
作用機序
Target of Action
4-(Chlorodifluoromethoxy)aniline is applied to a synthetic class, and its action targets are VEGFR-1 and VEGFR-2 . These are vascular endothelial growth factor receptors that play a crucial role in angiogenesis, the formation of new blood vessels . This compound has been shown to suppress the active medicine that generates vascular tumors .
Mode of Action
It is known that it interacts with its targets, vegfr-1 and vegfr-2, to inhibit their activity . This inhibition likely results in changes to the signaling pathways these receptors are involved in, leading to a reduction in angiogenesis .
Biochemical Pathways
The biochemical pathways affected by 4-(Chlorodifluoromethoxy)aniline are those involving VEGFR-1 and VEGFR-2 . These receptors are part of the VEGF signaling pathway, which is crucial for angiogenesis . By inhibiting these receptors, 4-(Chlorodifluoromethoxy)aniline disrupts this pathway, potentially leading to downstream effects such as a decrease in the formation of new blood vessels .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall effectiveness .
Result of Action
The primary result of 4-(Chlorodifluoromethoxy)aniline’s action is the inhibition of angiogenesis due to its interaction with VEGFR-1 and VEGFR-2 . This can lead to a decrease in the formation of new blood vessels, which is particularly relevant in the context of tumor growth, as tumors require a blood supply to grow .
Action Environment
The action environment of 4-(Chlorodifluoromethoxy)aniline would likely influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules could impact how effectively the compound interacts with its targets .
特性
IUPAC Name |
4-[chloro(difluoro)methoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTUQGSYECRXDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341396 | |
| Record name | 4-(chlorodifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chlorodifluoromethoxy)aniline | |
CAS RN |
39065-95-7 | |
| Record name | 4-(chlorodifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Chlorodifluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-2-[(E)-3-(3,3-Dimethyl-1-octylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octylindole;iodide](/img/structure/B47779.png)
![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)

![3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B47783.png)
![3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B47785.png)




![N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide](/img/structure/B47802.png)



